Sucrose 1'-benzoate

Description

Historical Trajectories in Sucrose (B13894) Functionalization and Ester Synthesis

The journey into sucrose functionalization began over a century ago. One of the earliest documented modifications was the preparation of sucrose octaacetate in 1880. wikipedia.org This was followed by the synthesis of other sucrose fatty acid esters, such as sucrose octapalmitate and sucrose octastearate, in the early 1920s. wikipedia.org These early syntheses often involved classical esterification methods, such as reacting sucrose with acid chlorides in the presence of a solvent like pyridine (B92270). wikipedia.orgoup.com

A significant advancement came in 1952 with the development of a transesterification process using triglycerides and sucrose in dimethylformamide (DMF). wikipedia.org This method, and subsequent variations using solvents like dimethyl sulfoxide (B87167) (DMSO), became a cornerstone for producing sucrose esters. wikipedia.orgoup.com The goal has often been to create surfactants and emulsifying agents, which are valuable in the food and cosmetics industries. oup.comui.ac.id These processes typically yield a mixture of mono-, di-, and triesters. google.com Over the years, research has also explored enzymatic synthesis using lipases to achieve more controlled and environmentally friendly esterification. ui.ac.ide3s-conferences.orgnih.gov

The Significance of Regioselective Functionalization in Sucrose Chemistry

Sucrose has three primary hydroxyl groups (at positions 6, 1', and 6') and five secondary hydroxyl groups (at positions 2, 3, 4, 3', and 4'). wikipedia.org These hydroxyl groups exhibit different reactivities due to steric and electronic factors. The primary hydroxyl groups are generally more reactive. wikipedia.org Regioselective functionalization, the ability to selectively react with a specific hydroxyl group, is crucial for creating well-defined sucrose derivatives with desired properties.

Achieving high regioselectivity is a significant challenge. Direct acylation often leads to a mixture of isomers that are difficult to separate. tandfonline.com To overcome this, various strategies have been developed. One approach involves using protecting groups to block all but the desired hydroxyl group for reaction. However, this involves multiple protection and deprotection steps, which can be cumbersome. tandfonline.com

More direct methods have been a major focus of research. These include:

Enzymatic Catalysis: Enzymes like subtilisin have shown a preference for acylating the 1'-hydroxyl group of sucrose. nih.gov The choice of solvent and the structure of the acyl donor can influence this selectivity. nih.gov

Tin-Mediated Activation: The use of organotin reagents, such as dibutyltin (B87310) oxide, can activate specific hydroxyl groups. For example, treating a protected sucrose derivative with dibutyltin oxide can selectively activate the 2- and 3'-hydroxyls for benzoylation. vulcanchem.com

Mitsunobu Reaction: This reaction allows for the selective acylation of unprotected sugars under specific conditions. tandfonline.com

The ability to control where the functional group attaches is paramount for developing sucrose-based materials with tailored functionalities, from surfactants to building blocks for polymers and pharmaceuticals. tandfonline.compsu.eduresearchgate.net

Isomeric Considerations and Structural Challenges of Sucrose 1'-benzoate

The synthesis of pure this compound is complicated by the presence of its numerous isomers. The close reactivity of the other primary hydroxyl groups (6 and 6') and even some secondary hydroxyls means that direct benzoylation of sucrose will inevitably produce a mixture of monobenzoates. The separation of these isomers is a significant hurdle in obtaining pure this compound.

The structural elucidation of sucrose esters requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, along with two-dimensional techniques like HMQC and HMBC, is essential for unambiguously determining the position of acylation. researchgate.netnih.gov Mass spectrometry (MS) is also a critical tool for confirming the molecular weight and fragmentation patterns of the esters. nih.govnih.gov X-ray crystallography can provide definitive structural information, but obtaining suitable crystals of sucrose derivatives can be challenging. vulcanchem.comyoutube.com

Broad Research Perspectives on Sucrose Benzoate (B1203000) Architectures

Research into sucrose benzoates extends far beyond the 1'-isomer. Highly substituted sucrose benzoates, with multiple benzoate groups, have found applications as plasticizers, in coatings, and in inks. polymeradd.co.thdeyerchem.comacs.orgscbt.com For instance, sucrose benzoate with a high degree of substitution is noted for its excellent UV stability and compatibility with various resins. acs.org

The synthesis of these more complex structures often employs methods like the Schotten-Baumann reaction, which involves reacting sucrose with benzoyl chloride in a two-phase solvent system with a base. acs.orggoogle.com The degree of substitution can be controlled by adjusting the molar ratios of the reactants. google.com

Furthermore, partially benzoylated sucrose derivatives serve as valuable intermediates for synthesizing other functional molecules. The remaining free hydroxyl groups can be further modified, opening up pathways to a wide array of novel sucrose-based compounds. researchgate.net For example, sucrose benzoates can be used in the synthesis of the artificial sweetener sucralose (B1001). wikipedia.org Research is also exploring the use of sucrose-based aromatic esters as potential drug permeability enhancers. mdpi.com

Interactive Data Table: Properties of Sucrose Benzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 12738-64-6 | scbt.comguidechem.com |

| Molecular Formula (Isomer) | C19H26O12 | vulcanchem.comguidechem.com |

| Molecular Weight | 446.4 g/mol | vulcanchem.com |

| Appearance | Colorless to yellowish glassy granule or white powder | deyerchem.com |

| Solubility | Soluble in toluene, xylene, and other organic solvents | deyerchem.com |

| Melting Point | 93-100°C | guidechem.com |

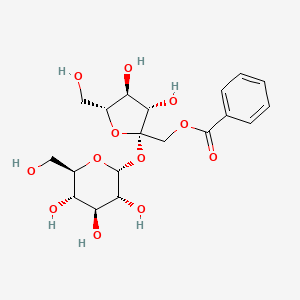

Structure

3D Structure

Properties

CAS No. |

123499-67-2 |

|---|---|

Molecular Formula |

C19H26O12 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C19H26O12/c20-6-10-12(22)14(24)15(25)18(29-10)31-19(16(26)13(23)11(7-21)30-19)8-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |

InChI Key |

SYDJVRWZOWPNNO-OVUASUNJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sucrose 1 Benzoate and Its Regioisomers

Biocatalytic and Enzymatic Synthesis of Sucrose (B13894) Esters

Biocatalysis offers a compelling alternative to chemical synthesis, providing exceptional selectivity under mild, environmentally benign conditions. Enzymes, particularly lipases, can differentiate between the structurally similar hydroxyl groups of sucrose with a precision that is difficult to achieve chemically.

The most successful enzymatic route to sucrose monoesters is lipase-catalyzed transesterification in non-aqueous media. In this process, a lipase (B570770) enzyme facilitates the transfer of an acyl group from an activated ester donor (e.g., vinyl benzoate (B1203000), ethyl benzoate) to a hydroxyl group on the sucrose molecule.

The regioselectivity is dictated by the steric and electronic environment of the enzyme's active site, which allows only specific hydroxyl groups of the bulky sucrose molecule to approach the acyl-enzyme intermediate for reaction. Several lipases have been investigated, with Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), demonstrating remarkable efficacy.

Research has shown that CALB exhibits a strong preference for acylating the primary hydroxyls of sucrose. Crucially, the selectivity between the 6-, 1'-, and 6'-positions can be modulated by the choice of solvent and acyl donor. In many organic solvents, CALB preferentially acylates the 6-position. However, studies have demonstrated that in specific solvent systems, such as pyridine (B92270) or 2-methyl-2-butanol, the selectivity can be shifted significantly towards the 1'-position. The use of vinyl benzoate as the acyl donor is advantageous as the released vinyl alcohol tautomerizes to acetaldehyde, driving the reaction equilibrium forward and making the process essentially irreversible. This method stands out as the most direct and efficient route for producing Sucrose 1'-benzoate with high regioselectivity, often yielding it as the major product.

| Enzyme | Acyl Donor | Solvent | Key Finding / Major Product |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Vinyl benzoate | Acetone | High conversion, major product is Sucrose 6-benzoate |

| Candida antarctica lipase B (CALB) | Vinyl benzoate | Pyridine | High selectivity for this compound |

| Candida antarctica lipase B (CALB) | Vinyl benzoate | 2-Methyl-2-butanol | Good conversion with significant formation of this compound |

| Pseudomonas cepacia lipase | Trichloromethyl benzoate | tert-Butanol | Moderate conversion, mixture of 6- and 6'-benzoates |

Subtilisin-Mediated Esterification at the Sucrose 1'-Position

The protease enzyme subtilisin, particularly from Bacillus species, has been successfully employed to catalyze the regioselective synthesis of sucrose esters at the 1'-position. csic.esrsc.orgsci-hub.se This method typically involves a transesterification reaction between sucrose and an activated acyl donor, such as a vinyl ester, in a non-aqueous solvent like pyridine or dimethylformamide (DMF). tandfonline.comrsc.org

In a representative procedure, sucrose is reacted with a fatty acid vinyl ester in the presence of a commercial subtilisin preparation. The reaction is conducted in pyridine with shaking for several days at a controlled temperature, often between 37-40°C. tandfonline.com This process has been shown to produce 1'-O-acyl sucrose derivatives as the major product, with yields reported to be as high as 80-90%. tandfonline.com Minor by-products, such as the 1',6-di-O-acyl sucrose derivatives, may also be formed. tandfonline.com

Computational studies have shed light on the basis for this unique regioselectivity. The pocket morphology of the subtilisin active site is distinct from that of lipases. nih.gov Molecular modeling indicates that when sucrose binds to subtilisin BPN', the 1'-acylation is sterically more favorable because it allows the glucose portion of the sucrose molecule to remain exposed to the solvent medium. nih.gov In contrast, acylation at the 6-position would require the entire sucrose molecule to be buried deeper within the enzyme's binding pocket. nih.gov This distinct catalytic mechanism makes subtilisin a valuable tool for producing sucrose 1'-esters, which are otherwise difficult to synthesize selectively.

Optimization of Enzymatic Reaction Conditions for Enhanced Specificity and Yield

The specificity and yield of the subtilisin-catalyzed synthesis of this compound can be significantly influenced by several key reaction parameters. The rational control over these conditions is crucial for maximizing the production of the desired regioisomer.

Solvent Choice: The solvent plays a critical role in modulating enzyme regioselectivity. For the synthesis of 1'-esters using subtilisin, polar solvents that can effectively solvate the sucrose substrate, such as pyridine and dimethylformamide (DMF), are favored. tandfonline.comrsc.orgnih.gov Molecular modeling has shown that in these solvents, the 1'-acylation is preferred. nih.gov Conversely, using more hydrophobic (less polar) organic solvents tends to decrease the selectivity for the 1'-position and increase the formation of the 6-acyl regioisomer. nih.gov This is because hydrophobic solvents force more of the sucrose molecule into the enzyme's binding pocket, altering the preferred reaction site. nih.gov

Acyl Donor: The structure of the acyl donor also impacts the reaction. While the prompt specifies this compound, studies with subtilisin have often used vinyl esters of fatty acids as the acyl donors. tandfonline.comnih.gov These studies have shown that the chain length of the vinyl ester can modulate regioselectivity, with longer chains tending to decrease the preference for 1'-acylation. nih.gov This is attributed to the way different chain lengths affect the bond angles within the enzyme-substrate complex. nih.gov

Other Parameters: As with other enzymatic reactions, temperature, reaction time, and water activity are critical variables.

Temperature: Reactions are typically run at mild temperatures, ranging from 30°C to 50°C, to ensure enzyme stability and activity. e3s-conferences.orgtandfonline.comresearchgate.net

Reaction Time: Sufficient time, often ranging from one to several days, is required to achieve high conversion. tandfonline.comnih.gov

The table below summarizes key parameters for optimizing the enzymatic synthesis of sucrose esters.

| Parameter | Condition for 1'-Ester Synthesis (Subtilisin) | General Condition (Lipase) | Rationale/Effect |

| Enzyme | Subtilisin (from Bacillus sp.) | Lipase (e.g., Candida antarctica) | Enzyme active site geometry dictates regioselectivity (1'- vs. 6-/6'-). csic.esnih.gov |

| Solvent | Polar (Pyridine, DMF) | Two-solvent mixtures (e.g., 2-methyl-2-butanol/DMSO) | Polar solvents favor 1'-acylation with subtilisin by solvating the glucose moiety. nih.govnih.gov |

| Acyl Donor | Activated Benzoate (e.g., Vinyl Benzoate) | Vinyl Esters, Fatty Acids | Activated esters increase reactivity. Chain length can influence selectivity. nih.gov |

| Temperature | 37-45°C | 30-70°C | Balances reaction rate with enzyme stability. tandfonline.comnih.govresearchgate.net |

| Water Content | Anhydrous (use of molecular sieves) | Anhydrous | Minimizes competitive hydrolysis of the product ester. core.ac.ukrsc.org |

| Substrate Ratio | Slight excess of acyl donor | Varies, often excess of one substrate | Drives reaction equilibrium towards product formation. tandfonline.com |

Comparative Analysis of Chemo- and Enzymatic Synthetic Routes for Sucrose Benzoates

The synthesis of sucrose benzoates can be approached through either chemical or enzymatic methods, each with distinct advantages and disadvantages concerning yield, selectivity, and reaction conditions.

Chemical Synthesis: Chemical routes to sucrose benzoates are often characterized by harsh reaction conditions, such as high temperatures (130-250°C) and the use of organic solvents like DMSO or DMF. core.ac.ukresearchgate.net These methods, while capable of producing sucrose esters, typically suffer from a lack of regioselectivity. nih.gov Because sucrose has multiple hydroxyl groups with similar reactivity, chemical benzoylation often yields complex mixtures of mono-, di-, and poly-substituted isomers, making the isolation of a single, pure regioisomer like this compound extremely difficult. nih.gov While methods using tin-based activating agents can improve regioselectivity, they have been shown to favor other positions, such as the 6- or 3'-hydroxyls, not the 1'-position. tandfonline.comresearchgate.net

Enzymatic Synthesis: Enzymatic synthesis provides a powerful alternative, offering high regioselectivity under significantly milder conditions (e.g., 30-70°C). researchgate.net This "green" approach avoids harsh chemicals and high energy consumption. The most significant advantage is the ability to control the site of esterification by selecting the appropriate enzyme. This catalyst-controlled selectivity is a key distinction from chemical methods.

Lipases: Enzymes like Candida antarctica lipase B (CALB) or lipases from Thermomyces lanuginosus are highly selective for the primary hydroxyl groups at the 6- and 6'-positions of sucrose. nih.govnih.gov They are widely used for producing surfactants like sucrose 6-O-laurate.

Proteases (Subtilisin): In stark contrast, proteases from the subtilisin family exhibit a unique preference for the 1'-hydroxyl group of the fructose (B13574) unit. csic.esnih.gov This makes subtilisin the specific biocatalyst of choice for the targeted synthesis of this compound.

The table below provides a comparative overview of the different synthetic routes.

| Feature | Chemical Synthesis (General) | Enzymatic Synthesis (Lipase) | Enzymatic Synthesis (Subtilisin) |

| Regioselectivity | Low; produces mixtures of isomers. nih.gov | High; selective for 6- and 6'-positions. nih.govnih.gov | High; selective for the 1'-position. csic.esnih.gov |

| Key Reagents | Benzoyl chloride, base catalysts, organotin compounds. csic.estandfonline.com | Sucrose, acyl donor, immobilized lipase (e.g., Novozym 435). core.ac.uk | Sucrose, activated acyl donor, subtilisin. tandfonline.com |

| Reaction Conditions | High temperature (130-250°C), harsh solvents (DMSO). researchgate.net | Mild temperature (30-70°C), organic solvents. researchgate.net | Mild temperature (37-45°C), polar organic solvents (Pyridine, DMF). tandfonline.comnih.gov |

| Primary Product | Mixture of sucrose benzoates. | Sucrose 6-benzoate and/or 6'-benzoate. | This compound . |

| Advantages | Can produce highly substituted esters. | High selectivity, mild conditions, "green" process. | Unique selectivity for the 1'-position, mild conditions. |

| Disadvantages | Poor selectivity, harsh conditions, by-product formation. nih.govresearchgate.net | Does not produce the 1'-isomer. | Requires specific enzyme and anhydrous conditions. tandfonline.com |

Chemical Transformations and Derivatization Studies of Sucrose 1 Benzoate

Selective Modification of Remaining Hydroxyl Groups on Sucrose (B13894) 1'-benzoate Scaffold

The seven free hydroxyl groups on the sucrose 1'-benzoate molecule (at positions C-2, C-3, C-4, C-6 on the glucose unit and C-3', C-4', C-6' on the fructose (B13574) unit) exhibit different reactivities, enabling their selective modification. This regioselectivity is governed by factors such as steric hindrance and the formation of intramolecular hydrogen bonds. The primary hydroxyl groups at C-6 and C-6' are generally the most reactive, followed by the other primary hydroxyl at C-1', which is already blocked in this case. iupac.org

Chemical strategies to modify these remaining hydroxyls include etherification, acylation, and silylation.

Etherification: The formation of ethers from the remaining hydroxyl groups can be achieved under various conditions. Selective etherification can be accomplished using metal chelate chemistry. For instance, the reaction of sucrose with sodium hydride and a metal salt like cobalt (II) chloride in an anhydrous solvent creates a chelate that can direct alkylating agents to specific positions. iupac.orgacs.org While not starting from 1'-benzoate, these studies on unprotected sucrose show that mono-O-allylsucroses can be synthesized in yields of up to 69%. iupac.org Such methodologies could be adapted to the this compound scaffold to selectively introduce ether linkages at the most reactive sites.

Acylation: Further esterification of the remaining hydroxyls is a common modification. The general order of reactivity for acylation on the unprotected sucrose molecule is 6-OH, 6'-OH > 1'-OH > 4'-OH > 2-OH > 4-OH > 3'-OH > 3-OH. iupac.org With the 1'-position occupied by a benzoate (B1203000) group, subsequent acylations would be directed primarily to the C-6 and C-6' positions under kinetically controlled conditions. The use of sterically demanding acylating agents, such as pivaloyl chloride, allows for the selective protection of less hindered hydroxyl groups. iupac.org

Silylation: Silyl ethers are valuable as protecting groups in multi-step syntheses. The reaction of sucrose with silylating agents like tert-butyldiphenylsilyl (TBDPS) chloride shows high selectivity for the primary hydroxyl groups. Studies on unprotected sucrose reveal that the 6'-OH is the most reactive site towards silylation, followed by the 6-OH and 1'-OH positions. iupac.org Applying this to this compound would likely result in preferential silylation at the 6'- and 6-positions.

Table 1: General Reactivity of Sucrose Hydroxyl Groups for Selective Modification This table summarizes the general order of reactivity for different types of modifications on an unprotected sucrose scaffold, which informs the likely sites of reaction on this compound.

| Modification Type | General Order of Hydroxyl Reactivity | Reference |

|---|---|---|

| Acylation | 6, 6’ > 1’ > 4’ > 2 > 4 > 3’ > 3 | iupac.org |

| Silylation | 6’ > 6 > 1’ | iupac.org |

| Methylation (Acidic) | 1', 2, 3' (most acidic) then 6, 6' (least hindered) | iupac.org |

Synthesis of Multifunctional Sucrose Benzoate Derivatives and Glycoconjugates

The this compound scaffold is an excellent starting point for creating more complex, multifunctional molecules and glycoconjugates. The available hydroxyl groups serve as anchor points for attaching other functional units, leading to derivatives with tailored properties. vulcanchem.com

A significant application is the synthesis of photoresponsive macrocycles. Research has demonstrated that the hydroxyl groups of this compound can be functionalized with azobenzene (B91143) dihalides. vulcanchem.com This leads to the formation of macrocyclic structures that incorporate the sucrose unit. These molecules can act as light-controlled molecular switches, where the azobenzene component isomerizes upon irradiation, altering the conformation and properties of the entire macrocycle. vulcanchem.comacs.org One study reported a high-yield synthesis of a chiral photoresponsive host via a Cs₂CO₃-templated macrocyclization, where the sucrose moiety plays a key role in the preorganization of the linear precursor, facilitating the ring-closing step. acs.org

Beyond macrocycles, sucrose esters are explored for their potential in creating novel surfactants and drug delivery systems. mdpi.comuni-sofia.bg By attaching hydrophobic alkyl chains to the remaining hydroxyl groups of this compound, amphiphilic molecules can be generated. These glycoconjugates have potential applications as emulsifiers or as components in targeted drug delivery vehicles, where the sucrose part provides biocompatibility and the attached functionalities impart specific physical or biological properties. nih.govrsc.org

Table 2: Examples of Multifunctional Derivatives from Sucrose Scaffolds

| Precursor Scaffold | Attached Moiety | Resulting Derivative Class | Application | Reference |

|---|---|---|---|---|

| This compound | Azobenzene dihalide | Photoresponsive Macrocycle | Molecular Switch | vulcanchem.com |

| Hexa-O-benzylsucrose | Unsaturated monosaccharides | 31-membered Macrocycle | Supramolecular Chemistry | beilstein-journals.org |

| Sucrose | Fatty Acids | Sucrose Esters (Surfactants) | Emulsifiers, Drug Delivery | uni-sofia.bg |

Halogenation and Chlorination Studies on Sucrose Benzoate Frameworks

Halogenation, particularly chlorination, is a critical transformation in sucrochemistry, most notably for the synthesis of the high-intensity sweetener sucralose (B1001) (4,1',6'-trichlorogalactosucrose). wikipedia.org The regioselectivity of chlorination is highly dependent on the reaction conditions and the presence of protecting groups.

The synthesis of sucralose typically involves the selective chlorination of a sucrose-6-ester, such as sucrose-6-acetate or sucrose-6-benzoate. wikipedia.orgresearchgate.net In this established route, the ester at the C-6 position serves as a protecting group, preventing this highly reactive primary alcohol from being chlorinated. This directs chlorinating agents, such as thionyl chloride (SOCl₂) or Vilsmeier-type reagents, to react with the hydroxyls at the 4, 1', and 6' positions. googleapis.comsciencesnail.com

Using this compound as the starting material would fundamentally alter the outcome of such a chlorination reaction. With the 1'-position blocked, the more reactive primary hydroxyls at C-6 and C-6' remain free. The general reactivity order for the halogenation of sucrose's primary alcohols with reagents like triphenylphosphine (B44618) and carbon tetrahalides (Appel reaction) is 6 > 6' >> 1'. iupac.org Therefore, attempting to chlorinate this compound would likely lead to the formation of 6,6'-dichloro derivatives, rather than the sucralose structure.

Table 3: Chlorination of Sucrose Esters and Resulting Products

| Starting Material | Key Protected Position | Typical Chlorination Positions | Primary Product | Reference |

|---|---|---|---|---|

| Sucrose-6-acetate | 6-OH | 4, 1', 6' | Sucralose-6-acetate | researchgate.netsciencesnail.com |

| Sucrose-6-benzoate | 6-OH | 4, 1', 6' | Sucralose-6-benzoate | googleapis.com |

| This compound (Hypothetical) | 1'-OH | 6, 6', 4 | 4,6,6'-trichloro-sucrose 1'-benzoate | iupac.org |

Sucrose Benzoate as a Precursor for Novel Chemical Entities and Building Blocks

This compound is a valuable precursor for synthesizing novel and complex chemical structures. Its utility as a building block, or synthon, stems from the strategic placement of the benzoate group, which leaves a specific pattern of reactive hydroxyl groups for further elaboration.

One key application is in the development of prodrugs. Sucrose esters are biocompatible and can be designed to release active pharmaceutical ingredients upon hydrolysis in the body. vulcanchem.com In vitro studies have shown that this compound can undergo hydrolysis to release benzoic acid, which is known for its antimicrobial properties. vulcanchem.com This demonstrates its potential as a precursor for a targeted or sustained-release antimicrobial agent.

The compound also serves as a foundational element for constructing advanced materials. As mentioned previously, the free hydroxyls on this compound provide reactive sites for building larger supramolecular structures, such as photoresponsive azobenzene-linked macrocycles. vulcanchem.comacs.org In this context, the this compound acts as a chiral scaffold, imparting specific conformational properties to the final assembly.

Furthermore, the principles of using selectively protected sucrose derivatives as precursors are well-established. For example, a hepta-O-benzoylated sucrose with a single free hydroxyl at the 1'-position was chosen as an accessible common precursor for synthesizing a palette of tagged sucrose analogues for metabolic imaging. The free 1'-hydroxyl was activated as a triflate and subsequently displaced via an SN2 reaction with sodium azide, demonstrating how this position can be selectively functionalized to build novel chemical tools. acs.org This highlights the strategic value of having a single ester, such as in this compound, to direct the synthesis of new and useful molecules.

Advanced Spectroscopic and Analytical Characterization of Sucrose 1 Benzoate Derivatives

Other Spectroscopic Methods in Sucrose (B13894) Benzoate (B1203000) Research

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. umn.edu By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which reveals characteristic vibrations of molecular bonds. umn.edu For sucrose 1'-benzoate, the spectrum is a composite of the sucrose backbone and the attached benzoate group.

The analysis of a this compound sample would reveal several key absorption bands. The presence of the remaining hydroxyl (-OH) groups from the sucrose moiety would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The ester functional group, which links the benzoate to the sucrose, is characterized by a strong carbonyl (C=O) stretching vibration, typically appearing around 1720 cm⁻¹. The aromatic nature of the benzoate group is confirmed by C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations from the ester linkage and the ether linkages within the sucrose structure produce strong signals in the 1300-1000 cm⁻¹ range. odu.eduresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Hydroxyl (Sucrose) |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzoate) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Sucrose) |

| ~1720 | C=O Stretch | Ester (Benzoate) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring (Benzoate) |

| 1300 - 1000 | C-O Stretch | Ester, Ether, Alcohol |

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound, derived from established data for sucrose and benzoate compounds. odu.edu

UV-Vis Spectroscopy for Aromatic Chromophore Detection and Quantification

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light. In this compound, the aromatic ring of the benzoate group acts as a distinct chromophore.

Sucrose itself does not show significant absorption in the standard UV-Vis range (200-800 nm), though it can absorb in the far UV region around 197 nm. cern.ch However, the introduction of the benzoate group introduces strong UV absorption. The π → π* electronic transitions within the benzene (B151609) ring typically result in a primary absorption band (λmax) around 230 nm and a secondary, less intense band around 270-280 nm. mt.com

This characteristic absorption allows for the quantification of this compound in solution using the Beer-Lambert Law. cern.ch By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. mt.com

Table 2: Typical UV-Vis Absorption Data for Benzoate Chromophore

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~230 | High |

This table outlines the characteristic electronic transitions and absorption maxima for the benzoate chromophore present in this compound.

Dynamic and Relaxation Studies for Molecular Motion Characterization

Fluorescence Recovery After Photobleaching (FRAP) for Translational Diffusion in Sucrose Benzoate Systems

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to study the mobility and dynamics of fluorescently labeled molecules. fluorofinder.comleica-microsystems.com The method involves three main steps: acquiring an initial image of the sample, photobleaching the fluorophores in a specific region of interest (ROI) with a high-intensity laser, and then monitoring the recovery of fluorescence in that ROI over time as unbleached molecules diffuse into it. leica-microsystems.com

To study this compound using FRAP, the molecule would first need to be tagged with a suitable fluorophore. The analysis of the fluorescence recovery curve provides quantitative data on the translational diffusion of the molecule. Key parameters derived from a FRAP experiment include the mobile fraction (the percentage of molecules that are free to move) and the half-time of recovery (t₁/₂), which is related to the diffusion coefficient (D). springernature.comwikipedia.org This technique is particularly valuable for understanding how sucrose benzoate derivatives move within complex environments like polymer matrices, hydrogels, or cellular structures. wikipedia.org

Table 3: Key Parameters Obtained from FRAP Analysis

| Parameter | Description | Information Gained |

|---|---|---|

| Mobile Fraction (Mf) | The fraction of the fluorescent signal that recovers after photobleaching. | Indicates the percentage of molecules that are mobile versus those that are immobile or trapped. |

| Half-time of Recovery (t₁/₂) | The time it takes for the fluorescence in the bleached region to reach half of its final intensity. | Inversely related to the speed of molecular movement. |

| Diffusion Coefficient (D) | A measure of the rate of diffusion, calculated from the recovery curve. | Quantifies the translational mobility of the molecule in a specific medium. |

This table details the primary measurements derived from a FRAP experiment and their significance in characterizing the diffusive properties of molecules like a fluorescently-tagged this compound.

Dielectric Relaxation Spectroscopy for Investigating Molecular Dynamics and Viscoelastic Properties

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for probing the rotational dynamics of polar molecules by measuring the dielectric properties of a sample as a function of frequency. nih.gov When an external electric field is applied, molecules with a permanent dipole moment, such as this compound, will attempt to align with the field. The efficiency of this alignment depends on the frequency of the applied field and the rotational mobility of the molecules.

DRS spectra of saccharides and their derivatives often reveal distinct relaxation processes. nih.govacs.org The primary (α) relaxation, observed above the glass transition temperature, is associated with large-scale cooperative molecular motions related to the viscoelastic properties of the material. Secondary (β or γ) relaxations are faster, localized processes that can occur in both the liquid and glassy states. acs.org These can be attributed to intramolecular motions, such as the rotation of side groups (like the benzoate group) or conformational changes within the pyranose or furanose rings of the sucrose moiety. nih.gov

By analyzing the frequency and temperature dependence of these relaxation processes, one can extract valuable information, including relaxation times (τ) and activation energies (Ea), which characterize the dynamics and energy barriers of molecular motions. ias.ac.in These parameters provide insight into the intermolecular interactions and how they influence the bulk properties of materials containing sucrose benzoate. ias.ac.in

Table 4: Hypothetical Dielectric Relaxation Processes in this compound

| Relaxation Process | Origin | Frequency Range | Temperature Dependence |

|---|---|---|---|

| α-Relaxation | Cooperative whole-molecule reorientation (structural relaxation) | Low frequency | Strong (Vogel-Fulcher-Tammann) |

| β-Relaxation | Localized, non-cooperative motion (e.g., benzoate group rotation) | Intermediate frequency | Moderate (Arrhenius) |

| γ-Relaxation | Intramolecular conformational changes (e.g., ring puckering) | High frequency | Weak (Arrhenius) |

This table presents potential relaxation processes that could be observed in a DRS study of this compound, linking them to specific molecular motions.

Theoretical and Computational Approaches in Sucrose 1 Benzoate Research

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations are a cornerstone in understanding the three-dimensional structure and chemical behavior of sucrose (B13894) 1'-benzoate. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular properties at the electronic level.

Conformational Analysis: The flexibility of the sucrose molecule, with its multiple rotatable bonds, leads to a vast conformational landscape. The introduction of a benzoate (B1203000) group at the 1'-position further influences the preferred spatial arrangements. Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are employed to determine the energies of different conformers. nih.govresearchgate.netresearchgate.net By identifying the low-energy conformations, researchers can predict the most stable and thus most populated structures of sucrose 1'-benzoate in various environments. For instance, calculations have shown that the most stable conformer of sucrose is stabilized by intramolecular hydrogen bonds, a factor that is perturbed upon substitution and solvation. nih.govmdpi.com

Reactivity Prediction: Quantum chemical calculations also provide valuable information about the reactivity of this compound. By analyzing the distribution of electron density and the energies of molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), scientists can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.netorientjchem.org This is crucial for understanding its role in chemical reactions and for designing synthetic pathways. For example, the calculation of parameters like ionization potential and electron affinity helps in assessing the molecule's ability to donate or accept electrons, a key aspect of its chemical reactivity. researchgate.net

Molecular Dynamics (MD) Simulations of Sucrose Benzoate Systems and Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of sucrose benzoate systems. MD simulations model the movement of atoms and molecules over time, providing insights into their interactions and behavior in a simulated environment, such as in solution. aps.orgresearchgate.net

Interactions with Environment: MD simulations are particularly powerful for studying the interactions between sucrose benzoate and its surroundings, such as solvent molecules or other solutes. nih.govscispace.comcapes.gov.br For example, simulations can track the formation and breaking of hydrogen bonds between the sucrose benzoate molecule and water molecules, providing a microscopic understanding of its solvation. capes.gov.br This information is critical for understanding its solubility and how it interacts with other molecules in a biological or chemical system.

Table 1: Key Parameters in Molecular Dynamics Simulations of Sucrose Systems

| Parameter | Description | Relevance to this compound Research |

| Force Field | A set of parameters and equations used to describe the potential energy of a system of particles. | Accurately modeling the interactions within the sucrose benzoate molecule and between the molecule and its environment. GLYCAM is a commonly used force field for carbohydrates. nih.gov |

| Water Model | A model used to simulate the behavior of water molecules. | Understanding the hydration of this compound and its influence on conformation and dynamics. Examples include TIP3P and TIP4P/Ew. nih.gov |

| Simulation Time | The duration of the simulated time period. | Ensuring adequate sampling of conformational space and observing dynamic events. Simulations often run for nanoseconds (ns). nih.govnih.gov |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | Studying the behavior of this compound under specific experimental conditions. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Controlling the thermodynamic variables during the simulation to mimic experimental conditions. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediate Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the detailed mechanisms of chemical reactions involving sucrose derivatives. nih.govmdpi.com DFT calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediate structures that are often too transient to be observed experimentally.

Reaction Pathways: For reactions such as the benzoylation of sucrose, DFT can be used to model the step-by-step process of the reaction. mdpi.com This includes the approach of the benzoylating agent, the formation of the ester bond, and the departure of any leaving groups. By calculating the energy at each point along the reaction coordinate, researchers can determine the most likely pathway the reaction will follow. mdpi.com

Predictive Modeling of Regioselectivity and Stereochemistry in Sucrose Benzoylation

One of the major challenges in the chemical modification of sucrose is controlling which of its eight hydroxyl groups reacts. Predictive modeling, often combining insights from quantum mechanics and machine learning, is being developed to address this challenge. chemrxiv.orgmcgill.carsc.org

Regioselectivity: The different hydroxyl groups of sucrose exhibit varying degrees of reactivity, which can be influenced by steric and electronic factors. researchgate.net Computational models can be built to predict the most likely site of benzoylation. These models can incorporate various calculated parameters, such as atomic charges, steric accessibility, and the energies of reaction intermediates for each potential reaction site. nih.gov By analyzing these factors, it's possible to develop a predictive framework for the regioselective benzoylation of sucrose.

Stereochemistry: The stereochemical outcome of the benzoylation reaction is also a critical aspect. Computational models, particularly those based on DFT, can be used to predict the stereochemistry of the resulting product. nih.govulisboa.pt By examining the transition state structures leading to different stereoisomers, researchers can determine which product is energetically favored. nih.gov These predictive models are essential for the rational design of synthetic routes to obtain specific sucrose benzoate isomers with desired properties.

Advanced Material Science Applications of Sucrose Benzoate in Research Contexts

Polymer and Resin Modification Studies

Research into sucrose (B13894) benzoate (B1203000) as a polymer additive has revealed its potential to enhance the performance and processing of various resin systems. Its function as a plasticizer, modifier, and tackifier is well-documented in scientific and technical literature.

Sucrose benzoate is recognized for its ability to significantly improve the aesthetic and functional properties of polymer films. As a clear, non-crystalline solid, it is utilized to enhance optical characteristics such as gloss and clarity. aip.orgresearchgate.net Research has shown that its inclusion in formulations for coatings, lacquers, and nail enamels results in films with exceptional depth of gloss and high light stability. researchgate.netillinois.edu

In terms of mechanical properties, sucrose benzoate acts as a functional additive that can improve both hardness and flexibility. researchgate.net When used as a plasticizer in Polyvinyl Chloride (PVC) formulations, it helps to soften the material, thereby increasing its flexibility and reducing brittleness, which is particularly beneficial in applications requiring bending or stretching. aip.org Studies indicate that incorporating sucrose benzoate can enhance the mechanical strength and impact resistance of the final PVC product. aip.org The compound's ability to impart high film hardness while maintaining good flexibility is a key area of investigation. researchgate.net

Table 1: Effects of Sucrose Benzoate on Polymer Film Properties

| Property Category | Specific Property | Observed Effect in Research Contexts | Relevant Polymer Systems |

| Optical | Gloss | Imparts excellent gloss and depth of gloss. aip.orgresearchgate.net | Lacquers, Coatings, Enamels |

| Clarity / Transparency | Provides exceptional clarity. researchgate.netillinois.edu | Clear Lacquers, Optical Media trigon-chemie.com | |

| UV Stability | Excellent resistance to ultraviolet light. aip.orgresearchgate.netillinois.edu | Coatings, Adhesives | |

| Mechanical | Hardness | Increases film hardness. aip.orgresearchgate.net | Coatings, Nail Enamels |

| Flexibility | Increases flexibility, reduces brittleness. researchgate.netaip.org | PVC, Cellulose (B213188) Nitrate Adhesives | |

| Strength | Can improve mechanical strength and impact resistance. aip.org | PVC | |

| Adhesion | Improves adhesion between ink and paper. deyerchem.com | Inks, Adhesives |

A significant area of study is the broad compatibility of sucrose benzoate with a multitude of resin and polymer systems. aip.orgillinois.edu This compatibility allows it to be used as a modifier, plasticizer, binder, and dispersant across a wide range of applications. trigon-chemie.com Research confirms its compatibility with both crystalline and amorphous polymers. researchgate.net

Sucrose benzoate has been shown to be compatible with:

Cellulosics: including nitrocellulose and cellulose acetobutyrate. aip.orgillinois.edu

Vinyl Polymers: such as Polyvinyl Chloride (PVC) and polyvinyl acetate (B1210297) (PVAc). aip.orgaip.org

Acrylics: It is known for good compatibility with acrylic systems used in high-quality coating films. researchgate.net

Polyesters: including sulfonated polyesters. trigon-chemie.comnih.gov

Aldehyde Resins: such as melamine (B1676169) and urea (B33335) formaldehyde (B43269) resins. aip.org

Alkyd Resins: particularly phenolic modified alkyds. aip.org

This extensive compatibility is a critical factor in its application, ensuring good dispersion and uniformity in the final polymer blend. aip.org

Sucrose benzoate is investigated as a tackifier, an agent that enhances the stickiness or adhesion of a material. It is particularly noted for its use in thermoplastic hot melt adhesives. researchgate.net2017erp.com Research has focused on its application in water-sensitive and biodegradable adhesive compositions. 2017erp.comfrontiersin.org In these systems, hot melt adhesives are formulated using a biodegradable or water-sensitive thermoplastic polymer, with sucrose benzoate acting as the tackifier. 2017erp.com Formulations detailed in research literature specify compositions containing 10% to 90% by weight of the thermoplastic polymer and 5% to 80% by weight of sucrose benzoate. 2017erp.comfrontiersin.org Its role is crucial for developing adhesives that are both functional and have a reduced environmental impact.

Research on Glass-Forming Liquids and Amorphous Solids

Sucrose benzoate is described as a "fragile" molecular glass-former, making it a model system for studying the complex dynamics of supercooled liquids and the nature of the glass transition. aip.orgnih.gov It exists as a colorless to yellowish glassy granule or a non-crystalline brittle solid. aip.orgtrigon-chemie.com

Detailed microscopic studies have been conducted to understand the molecular dynamics of sucrose benzoate as it approaches its glass transition temperature (Tg), which is reported to be 337 K (64°C). aip.orgnih.gov One significant area of research involves the study of translational diffusion of various molecular probes within sucrose benzoate at temperatures from Tg + 3 K to Tg + 71 K. aip.org

Using techniques such as holographic fluorescence recovery after photobleaching (FRAP), researchers have measured the translational diffusion coefficients (D_trans) of probes like rubrene, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), and tetracene. aip.org These studies have revealed a notable deviation from the classical Stokes-Einstein equation, which predicts a direct inverse relationship between diffusion and viscosity (η). aip.orgnih.gov The findings show that the temperature dependence of probe diffusion in sucrose benzoate is weaker than that of T/η, indicating a "decoupling" of diffusion from viscosity near the glass transition. aip.org This decoupling is characterized by the scaling law D_trans ∼ T/η^ξ, where ξ is less than 1. nih.gov The value of ξ was found to be probe-dependent, highlighting the role of molecular size in the diffusion process. nih.gov These results are interpreted as evidence of dynamic heterogeneity in sucrose benzoate near its glass transition. aip.orgnih.gov

Further research has been proposed to measure molecular fluctuations directly using methods like Fourier Imaging Correlation Spectroscopy to analyze four-point correlation functions, which can provide deeper insight into the distributions of relaxation processes in glass-forming liquids like sucrose benzoate. researchgate.net

Table 2: Research Findings on Translational Diffusion in Sucrose Benzoate Near Tg (337 K)

| Research Parameter | Finding / Observation | Technique Used |

| Glass Transition Temp. (Tg) | 337 K (64 °C) aip.orgnih.gov | N/A |

| Translational Diffusion | Diffusion coefficients (D_trans) of various probes measured over a range of T_g + 3 K to T_g + 71 K. aip.org | Holographic Fluorescence Recovery After Photobleaching (FRAP) aip.org |

| Stokes-Einstein Relation | A breakdown of the equation is observed; diffusion is enhanced and decouples from viscosity. aip.org | FRAP, Viscosity Data Analysis |

| Decoupling Scaling Law | D_trans ∼ T/η^ξ, with ξ < 1. aip.orgnih.gov | Data Analysis |

| Probe-Dependent Exponent (ξ) | ξ = 0.722 for rubrene. nih.gov | Data Analysis |

| ξ = 0.654 for BPEA. nih.gov | Data Analysis | |

| ξ = 0.621 for tetracene. nih.gov | Data Analysis | |

| Interpretation | The results suggest the presence of dynamic spatial heterogeneity in sucrose benzoate. aip.orgnih.gov | Theoretical Modeling |

Rheological investigations are crucial for understanding the flow and deformation of materials like sucrose benzoate, especially in its supercooled liquid state. While direct, comprehensive rheological studies on pure sucrose benzoate are not widely published, its viscoelastic behavior is a central component of the diffusion studies mentioned previously. The shear viscosity (η) of sucrose benzoate and its strong temperature dependence are key parameters in analyzing the breakdown of the Stokes-Einstein relationship. aip.orgaip.org

The observed decoupling of translational diffusion from bulk viscosity implies complex viscoelastic behavior. aip.org In a simple liquid, the viscosity describes the resistance to flow, and molecular diffusion is directly coupled to it. In a complex, glass-forming liquid like sucrose benzoate approaching Tg, the material exhibits both viscous and elastic properties. The fact that small molecular probes can diffuse faster than predicted by the macroscopic viscosity suggests that on a microscopic scale, there are transient, more fluid-like regions within the more rigid, viscous matrix. aip.org This phenomenon is a hallmark of viscoelastic relaxation in materials with dynamic heterogeneity. The relationship D_trans ∼ 1/τ_D, where τ_D is the dielectric relaxation time, further links the diffusive motion to the structural relaxation processes that govern the viscoelastic response of the material. nih.gov

Development of Novel Functional Materials and Coatings Based on Sucrose Benzoate Scaffolds

Sucrose benzoate, a derivative of sucrose, serves as a versatile molecular scaffold in the development of advanced functional materials and coatings. Its unique combination of properties, including excellent thermal and ultraviolet (UV) light stability, clarity, and broad compatibility with various polymer systems, makes it a valuable component in research contexts. acs.orgtrigon-chemie.com Scientists leverage the rigid sucrose backbone and the functional benzoate groups to engineer materials with enhanced performance characteristics.

In coatings technology, sucrose benzoate is utilized as a modifier and plasticizer to improve key properties of lacquers and films. acs.orgpolymeradd.co.th Its incorporation into resin systems can significantly enhance gloss, film hardness, and adhesion. deyerchem.comspecialchem.com Research has shown its benefits in a variety of coatings, including nitrocellulose lacquers, acrylic lacquers, and polyvinyl chloride-acetate coatings. acs.org The compound's ability to form a smooth, continuous film is particularly advantageous in applications like nail polish and other cosmetic products, where it contributes to brightness, wear resistance, and waterproofing. deyerchem.comspecialchem.com

Furthermore, sucrose benzoate functions as a film-forming additive in specialized applications such as photoresist polymers. deyerchem.com Its compatibility with a wide array of resins, plasticizers, and solvents allows for its use as a modifier, binder, and dispersant in complex formulations. trigon-chemie.comdeyerchem.com The low solution viscosity and lack of color associated with sucrose benzoate are critical for creating clear, high-quality coatings. acs.org

Below is a table summarizing the application of sucrose benzoate as a modifier in various resin systems and the resulting performance enhancements.

| Resin System | Role of Sucrose Benzoate | Enhanced Properties |

| Nitrocellulose Lacquers | Modifier, Plasticizer | Gloss, Film Hardness, Flexibility acs.orgpolymeradd.co.th |

| Acrylic Lacquers | Modifier | Gloss, Clarity, UV Stability acs.org2017erp.com |

| Cellulose Acetate Butyrate Lacquers | Modifier | Gloss, Adhesion acs.org |

| Polyvinyl Chloride-Acetate Coatings | Modifier | Film Integrity, Clarity acs.org |

| Photoresist Polymers | Film-forming Additive | Uniform Film Formation deyerchem.com |

| Solid Inks & Powder Coatings | Plasticizer | Fusion, Adhesion deyerchem.com |

Research on Biodegradable Polymer Components and Composites

The pursuit of sustainable materials has driven research into the use of renewable resources for polymer development. Sucrose benzoate, being derived from sucrose, is inherently biodegradable, making it an attractive component for creating environmentally friendly plastics and composites. 2017erp.com Its application in this field primarily revolves around its role as a plasticizer and a modifier to improve the properties of biodegradable polymer blends. 2017erp.comsemanticscholar.org

Research has indicated the use of sucrose esters, like sucrose benzoate, as effective plasticizers for biodegradable plastics such as starch/polycaprolactone blends. semanticscholar.org Plasticizers are crucial for enhancing the flexibility and processability of otherwise brittle bio-polymers. Sucrose benzoate's compatibility with both crystalline and amorphous polymer forms makes it a versatile additive. 2017erp.com It is also employed as a tackifier in water-sensitive, biodegradable thermoplastic hot melt adhesives, demonstrating its utility in functional, eco-friendly materials. 2017erp.com

While direct research on sucrose benzoate composites is emerging, related studies on other sucrose-based resins highlight the potential of the sucrose scaffold. For instance, a bio-based resin, epoxidized sucrose soyate (ESS), has been combined with flax fiber to produce bio-composites with up to 85% bio-content. researchgate.net These composites exhibit mechanical properties that meet or exceed conventional materials and show less degradation after accelerated weathering. researchgate.net This research underscores the potential of using sucrose-derived molecules like sucrose benzoate to create robust, weather-resistant, and biodegradable composites. The sucrose core provides a rigid structure that can be functionalized to create highly crosslinked and durable thermosets. researchgate.netmdpi.com

The table below details research applications of sucrose benzoate and related sucrose esters in biodegradable polymers and composites.

| Application Area | Role of Sucrose Benzoate/Ester | Polymer System | Key Research Findings |

| Biodegradable Plastics | Plasticizer | Starch/Polycaprolactone | Enhances flexibility and processability of the polymer blend. semanticscholar.org |

| Biodegradable Adhesives | Tackifier | Thermoplastic Hot Melt Adhesives | Improves adhesion in water-sensitive, biodegradable formulations. 2017erp.com |

| Bio-Composites | Resin Component (as Epoxidized Sucrose Soyate) | Flax Fiber Reinforced Polymer | Produces composites with high bio-content (85%), excellent mechanical properties, and improved weatherability. researchgate.net |

| Rubber Composites | Additive | EPDM Rubber | Used as an additive in a modified zeolite for rubber cable materials. guidechem.com |

Biochemical and Supramolecular Interactions of Sucrose Benzoate Excluding Clinical/safety

Preferential Exclusion and Solute-Solvent Interactions in Carbohydrate Systems

In the case of sucrose (B13894) and its derivatives like sucrose benzoate (B1203000), they are considered kosmotropes, meaning they enhance the structure of water. unifr.ch This is due to their ability to form hydrogen bonds with water molecules. unifr.ch This strong interaction with water leads to a phenomenon known as preferential exclusion or preferential hydration. unifr.chpsu.edu The sucrose benzoate molecules are effectively excluded from the immediate vicinity of other solutes, such as proteins, because it is thermodynamically more favorable for them to interact with the bulk water. psu.edu This results in an increase in the chemical potential of the protein, thermodynamically favoring a more compact state to minimize its surface area exposure to the unfavorable solvent environment. psu.edu

The table below summarizes the key thermodynamic concepts in solute-solvent interactions.

| Thermodynamic Parameter | Description | Role in Solution Formation |

| ΔH1 (Solute-Solute) | Enthalpy change for separating solute particles. | Endothermic (positive value) as energy is required to overcome intermolecular forces between solute molecules. colby.edu |

| ΔH2 (Solvent-Solvent) | Enthalpy change for separating solvent particles. | Endothermic (positive value) as energy is required to overcome intermolecular forces between solvent molecules. colby.edu |

| ΔH3 (Solute-Solvent) | Enthalpy change from the formation of new interactions between solute and solvent particles. | Exothermic (negative value) as energy is released when new attractive forces are formed. colby.edu |

| ΔHsoln (Enthalpy of Solution) | The overall enthalpy change of the dissolution process (ΔH1 + ΔH2 + ΔH3). | Can be endothermic or exothermic, depending on the relative magnitudes of the component enthalpy changes. colby.edu |

Role in Protein Stabilization and Conformational Dynamics Studies (in vitro model systems)

Sucrose and its derivatives are widely utilized as excipients to stabilize proteins in both liquid and dried formulations. pharmtech.com The primary mechanism behind this stabilization is the principle of preferential exclusion, where the sugar molecules are preferentially excluded from the protein's surface. psu.edu This phenomenon forces the protein into a more compact, native conformation to minimize its surface area, thereby increasing the thermodynamic stability of the folded state. psu.edu This stabilization helps to protect proteins from denaturation and aggregation that can be induced by stresses such as heating, freeze-drying, and long-term storage. psu.edunih.gov

In the context of lyophilization (freeze-drying), sugars like sucrose act as lyoprotectants. During the drying process, water molecules that form hydrogen bonds with the protein are removed. Sugars can replace these water molecules, forming hydrogen bonds with the polar groups on the protein surface, a mechanism often referred to as the "water replacement theory". pharmtech.comnih.gov This helps to maintain the native structure of the protein in the absence of water. nih.gov Furthermore, the formation of a rigid, amorphous glassy matrix by the sugar during freeze-drying can physically trap the protein molecules, restricting their mobility and preventing aggregation. researchgate.net

The addition of a benzoate group to sucrose, creating sucrose benzoate, can modulate these interactions. While sucrose itself is highly hydrophilic, the benzoate moiety introduces a hydrophobic character. This can lead to more specific interactions with proteins, potentially shielding hydrophobic patches on the protein surface and further preventing aggregation. nih.gov Studies have shown that the stability of proteins in sugar-based formulations generally increases with the concentration of the sugar. nist.govnih.gov The ratio of sugar to protein is a critical factor, with higher ratios often providing better protection. nih.govchalmers.se

The table below summarizes the mechanisms by which sucrose and its derivatives stabilize proteins.

| Stabilization Mechanism | Description |

| Preferential Exclusion | Sugar molecules are excluded from the protein surface, leading to a more compact and stable native protein conformation. psu.edu |

| Water Replacement | During dehydration, sugar molecules form hydrogen bonds with the protein, replacing the stabilizing interactions of water. nih.gov |

| Glassy Matrix Formation | In dried formulations, an amorphous sugar matrix immobilizes the protein, preventing unfolding and aggregation. researchgate.net |

| Hydrophobic Interactions | The benzoate group of sucrose benzoate may interact with hydrophobic regions on the protein surface, shielding them from exposure and reducing aggregation. nih.gov |

Chemo-enzymatic Systems for Biologically Relevant Sucrose Ester Synthesis

The synthesis of sucrose esters, such as sucrose benzoate, can be achieved through chemo-enzymatic methods, which combine chemical and enzymatic steps to achieve high regioselectivity and yield under mild reaction conditions. researchgate.net Enzymatic synthesis is often preferred over purely chemical methods, which can produce a mixture of isomers with varying degrees of acylation. kyoto-u.ac.jp

Lipases are a class of enzymes commonly employed for the synthesis of sugar esters in non-aqueous media. researchgate.netkyoto-u.ac.jp The reaction is typically a condensation reaction between the sugar and a carboxylic acid (or its ester). aminer.cn To drive the reaction equilibrium towards synthesis rather than hydrolysis, these reactions are carried out in organic solvents with low water activity. aminer.cnacs.org The choice of solvent is critical, as it must solubilize the polar sugar and the nonpolar acyl donor to some extent. researchgate.net

For the synthesis of sucrose benzoate, a lipase (B570770) can catalyze the esterification of sucrose with benzoic acid or a more activated form like a vinyl benzoate. frontiersin.org The enzyme's high substrate specificity can direct the acylation to a specific hydroxyl group on the sucrose molecule. For example, the enzyme subtilisin has been used to catalyze the regioselective esterification of sucrose at the 1'-position in anhydrous dimethylformamide. rsc.org This yields 1'-O-sucrose esters. rsc.org

The productivity of these chemo-enzymatic systems can be influenced by several factors, including the choice of enzyme, solvent, acyl donor, and reaction conditions (temperature, water activity). researchgate.net Immobilization of the lipase on a solid support is a common strategy to improve its stability and allow for its reuse, making the process more cost-effective for industrial applications. aminer.cn

The table below outlines key components and considerations in the chemo-enzymatic synthesis of sucrose esters.

| Component/Factor | Role and Significance |

| Enzyme (e.g., Lipase, Subtilisin) | Catalyzes the regioselective esterification, providing high specificity and avoiding the need for protecting groups. researchgate.netrsc.org |

| Sucrose | The sugar backbone to be acylated. Its low solubility in many organic solvents can be a challenge. researchgate.net |

| Acyl Donor (e.g., Benzoic Acid) | Provides the benzoate group for esterification. Activated forms like vinyl esters can increase reaction yields. frontiersin.org |

| Solvent (e.g., Dimethylformamide) | A non-aqueous medium is used to shift the reaction equilibrium towards synthesis. Must be able to dissolve both reactants. rsc.org |

| Water Activity | Must be kept low to prevent the reverse reaction (hydrolysis) catalyzed by the lipase. acs.org |

| Immobilization | Immobilizing the enzyme on a solid support can enhance its stability and facilitate its recovery and reuse. aminer.cn |

Supramolecular Assembly and Host-Guest Chemistry with Sucrose Benzoate Derivatives

Sucrose benzoate and other sucrose esters can participate in supramolecular assembly and host-guest chemistry, particularly with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate hydrophobic guest molecules or moieties, forming inclusion complexes. free.fr

The hydrophobic benzoate group of sucrose benzoate can be encapsulated within the cavity of a cyclodextrin (B1172386), such as beta-cyclodextrin (B164692) (β-CD). nih.gov This host-guest interaction is driven by favorable interactions between the hydrophobic guest and the cyclodextrin cavity, effectively shielding the hydrophobic part of the sucrose ester from the aqueous environment. This complexation can enhance the aqueous solubility of otherwise poorly soluble sucrose esters. nih.gov

The formation of these inclusion complexes can have significant effects on the properties of the system. For instance, in the context of drug delivery, the complexation of a drug with a cyclodextrin can improve its solubility and stability. researchgate.net Similarly, the interaction between sucrose esters and cyclodextrins can be used to modulate the properties of formulations like nanoemulsions. researchgate.netresearchgate.net The addition of cyclodextrins to nanoemulsions stabilized by sucrose esters can influence the interfacial film, potentially altering drug release rates and improving the microstructure of the formulation. researchgate.net

The strength of the interaction between the sucrose ester and the cyclodextrin is characterized by an association constant (Ka). For example, the encapsulation of a tolyl group (structurally similar to a benzoate group) by β-CD has been reported with a Ka of 321 M⁻¹. nih.gov The stoichiometry and geometry of the inclusion complex depend on the relative sizes and shapes of the host cyclodextrin and the guest moiety.

The table below highlights the key players in the host-guest chemistry of sucrose benzoate derivatives.

| Component | Role in Supramolecular Assembly |

| Sucrose Benzoate (Guest) | The benzoate moiety provides the hydrophobic part that can be encapsulated by a host molecule. |

| Cyclodextrin (Host) | A macrocyclic carbohydrate with a hydrophobic cavity that encapsulates the benzoate group of the sucrose ester. nih.govfree.fr |

| Inclusion Complex | The resulting supramolecular assembly formed by the non-covalent interaction between the sucrose benzoate and the cyclodextrin. free.fr |

| Aqueous Environment | Drives the formation of the inclusion complex by the hydrophobic effect. |

Emerging Research Directions and Future Perspectives in Sucrose 1 Benzoate Chemistry

Sustainable Synthesis Routes and Green Chemistry Principles for Sucrose (B13894) Benzoylation

The traditional synthesis of sucrose esters, including benzoates, often involves high temperatures and basic catalysts, which can lead to undesirable side products and environmental concerns. researchgate.net The classic Schotten-Baumann technique, while effective, utilizes immiscible solvents and reagents that are not aligned with modern green chemistry principles. acs.org Consequently, a significant research thrust is the development of more sustainable and eco-friendly benzoylation processes.

Key green chemistry principles being applied to sucrose benzoylation include:

Use of Renewable Feedstocks: Sucrose itself is an inexpensive and renewable raw material, forming the foundation of its green credentials. researchgate.net Research is also exploring bio-based production of the benzoate (B1203000) moiety from renewable sources like glucose or glycerol using engineered microorganisms, which would create a fully bio-based production pathway. researchgate.net

Catalyst Innovation: The move away from harsh chemical catalysts is paramount. Enzymatic synthesis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offers high regioselectivity and stereospecificity under mild conditions, significantly reducing waste and energy consumption. researchgate.netnih.gov

Greener Solvents: Efforts are being made to replace volatile and often toxic organic solvents like dimethylformamide (DMF) with more benign alternatives. nih.gov Water-based systems and solvent-free reactions are being investigated. For instance, ultrasound-assisted synthesis has been explored as a "green" method for producing sucrose esters, accelerating the reaction and reducing energy input. fkit.hr

Waste Reduction: The atom economy of synthesis routes is a critical consideration. Industrial processes are being optimized to recycle unreacted starting materials, thereby minimizing waste. nih.gov For example, some methods involve continuously recycling unreacted sucrose and fatty acid esters until the reaction is complete. nih.gov

| Green Chemistry Approach | Description | Advantages |

| Enzymatic Catalysis | Use of lipases to catalyze the esterification of sucrose. | High regioselectivity, mild reaction conditions, reduced by-products, biodegradable catalyst. researchgate.net |

| Bio-based Reagents | Microbial synthesis of benzoic acid from renewable sources like glucose. | Reduces dependence on petrochemicals for the entire molecule. researchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to accelerate the reaction. | Reduced reaction times, lower energy consumption compared to conventional heating. fkit.hr |

| Alternative Solvents | Utilizing water or minimizing the use of hazardous organic solvents. | Improved safety profile, reduced environmental pollution. rsc.org |

Targeted Synthesis of Specific Regioisomers for Defined Research Applications

Sucrose possesses eight hydroxyl groups with varying reactivity, making the regioselective synthesis of a single isomer like sucrose 1'-benzoate a significant challenge. researchgate.net Traditional synthesis methods often yield a complex mixture of esters with varying degrees of substitution. acs.orgguidechem.com However, for specific applications in materials science and pharmaceuticals, pure, well-defined regioisomers are essential.

Recent advances in synthetic organic chemistry are enabling the precise synthesis of specific sucrose esters. An orthogonal strategy, which involves the use of carefully selected protecting groups for the hydroxyls that are not meant to react, is a powerful approach. nih.gov This allows for the targeted acylation of a specific hydroxyl group. For instance, a multi-step process can be designed where all hydroxyl groups except the one at the 1'-position are protected, allowing for the selective addition of a benzoate group at that specific site, followed by deprotection.

Another innovative method for achieving high regioselectivity involves the use of organotin intermediates. For example, sucrose can be reacted with dibutyltin (B87310) oxide to form a stannoxane intermediate, which then directs the acylation to the 6-position with very high selectivity (greater than 97%). google.com While this specific example targets the 6-position, the principle of using intermediates to activate a specific hydroxyl group is a key strategy for synthesizing other isomers. The development of such precise synthetic routes is crucial for establishing clear structure-activity relationships and designing molecules with tailored properties. nih.govmdpi.com

| Synthesis Strategy | Mechanism | Target Isomer Example | Key Advantage |

| Orthogonal Protection | Sequential protection and deprotection of hydroxyl groups with different chemical stabilities. | 3,3'-di-substituted esters nih.gov | High precision and control over the substitution pattern. nih.gov |

| Organotin Intermediates | Formation of a distannoxane derivative to activate specific hydroxyl groups. | Sucrose-6-benzoate google.com | Excellent regioselectivity (>97%) for the targeted position. google.com |

| Enzymatic Acylation | Use of enzymes that inherently favor specific positions on the sucrose molecule. | 1'-O-monoester researchgate.net | High selectivity under mild, environmentally friendly conditions. researchgate.net |

| Modified Mitsunobu Reaction | A one-pot reaction using reagents like triphenylphosphine (B44618) (PPh3) and an azodicarboxylate. | Monoesterification at position 6 mdpi.com | Can reduce the formation of undesired by-products. mdpi.com |

Integration with Advanced Analytical and Imaging Techniques for Real-time Studies

The characterization of sucrose benzoate isomers and the analysis of their behavior in complex systems rely on a suite of advanced analytical techniques. These methods are not only used for final product verification but are increasingly integrated into real-time studies of synthesis and material performance.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying the components in a mixture of sucrose esters. It is routinely used to determine the average degree of substitution and the purity of the final product. guidechem.comgoogle.comcustoms.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR are indispensable for the unambiguous structural elucidation of sucrose esters. nih.gov NMR can confirm the exact position of benzoylation by analyzing the chemical shifts and couplings of the protons and carbons in the sucrose backbone, which is essential for verifying the success of a targeted synthesis. nih.govgoogle.com

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized esters and to help identify the degree of substitution. researchgate.net

Spectrophotometry and Refractometry: These methods are often employed for the quantitative analysis of sucrose and its derivatives in various solutions, providing a rapid means of concentration determination. nih.govnih.gov

The integration of these techniques allows for a deeper understanding of reaction kinetics and material properties. For example, real-time monitoring of a benzoylation reaction using in-situ NMR or HPLC can provide valuable data for process optimization. Advanced imaging techniques could potentially be used to visualize the self-assembly of sucrose benzoate molecules into larger structures or their distribution within a material matrix.

Exploration of Novel Supramolecular Architectures and Advanced Functional Materials

Beyond its traditional use as a plasticizer or modifier, sucrose benzoate is being explored as a building block for novel supramolecular structures and advanced functional materials. acs.orgdeyerchem.com Supramolecular chemistry involves the assembly of molecules through non-covalent interactions (like hydrogen bonding and van der Waals forces) to form complex, ordered structures. nih.gov

The unique structure of sucrose benzoate—a rigid carbohydrate core functionalized with aromatic benzoate groups—makes it an intriguing candidate for creating such architectures. Potential research directions include:

Self-Assembling Systems: Sucrose esters can act as surfactants, and depending on their structure, they may self-assemble in solution to form micelles, vesicles, or liquid crystals. mdpi.com These ordered assemblies are of interest for applications in drug delivery, where they can encapsulate therapeutic agents. mdpi.com

Functional Gels: The ability of small molecules to form extensive networks through non-covalent interactions can lead to the formation of supramolecular gels. nih.gov Research into how sucrose benzoate derivatives could act as gelators for organic solvents or water could open up new applications in cosmetics, pharmaceuticals, and materials science.

Advanced Optical and Electronic Materials: Sucrose benzoate is already used in optical films for liquid crystal displays. guidechem.comdeyerchem.com Future research could explore its use as a component in organic host materials for photosensitive recording media or as a porogen for creating nanoporous films with specific dielectric properties. deyerchem.com The interaction between the chiral sucrose backbone and the electronically active benzoate groups could lead to materials with unique chiroptical properties.

The exploration of these advanced applications is driven by the rational design of molecules at the supramolecular level, where the specific placement of functional groups, as achieved through targeted synthesis, becomes critically important for directing the assembly and ultimate function of the material. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing sucrose 1'-benzoate with high regioselectivity?

- Methodological Answer : Design a fractional factorial experiment to test variables like reaction temperature (20–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of sucrose to benzoyl chloride. Monitor reaction progress via HPLC or TLC, and quantify regioselectivity using NMR to distinguish between 1'-, 6-, and 6'-substituted products . Replicate trials to confirm reproducibility, and use ANOVA to identify significant variables .

Q. How can researchers validate the purity and structural identity of this compound?